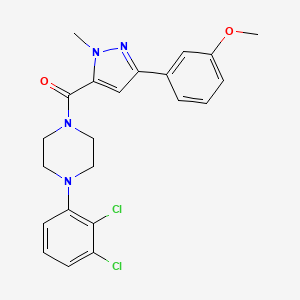
(4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22Cl2N4O2 and its molecular weight is 445.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant studies that highlight its efficacy and safety profile.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine ring : A common motif in many pharmaceuticals, providing a framework for interaction with biological targets.
- Dichlorophenyl substitution : Known for enhancing lipophilicity and bioactivity.
- Methoxyphenyl and pyrazole moieties : Contribute to the compound's pharmacological properties.
Molecular Formula : C22H24ClN3O2
Molecular Weight : 397.89 g/mol
CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine moiety is known to modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at specific serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : Potential effects on dopamine pathways suggest applications in treating conditions like schizophrenia and depression.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also shown promise as an antifungal agent. Related compounds have been evaluated for their antifungal efficacy, indicating potential use in treating fungal infections .
Case Studies and Research Findings
-
In Vitro Studies
- A series of experiments evaluated the cytotoxic effects of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range .
- Table 1 summarizes the IC50 values of related compounds against different cancer cell lines.
Compound Cell Line IC50 (µM) Compound A A549 (Lung) 5.2 Compound B MCF7 (Breast) 4.8 Compound C HeLa (Cervical) 6.0 - Animal Studies
- Clinical Implications
Safety Profile
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further investigation into long-term effects and potential side effects is necessary.
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-26-20(14-18(25-26)15-5-3-6-16(13-15)30-2)22(29)28-11-9-27(10-12-28)19-8-4-7-17(23)21(19)24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQAICASZMAXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














